9-(6-Methoxy-3,4-dihydroquinolin-1(2h)-yl)acridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-(6-Methoxy-3,4-dihydroquinolin-1(2h)-yl)acridine is a complex organic compound that belongs to the class of acridines and quinolines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(6-Methoxy-3,4-dihydroquinolin-1(2h)-yl)acridine typically involves multi-step organic reactions. One possible route could include the condensation of a methoxy-substituted quinoline derivative with an acridine precursor under specific conditions such as elevated temperatures and the presence of a catalyst.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming quinone derivatives.
Reduction: Reduction reactions could lead to the formation of dihydro derivatives.
Substitution: Substitution reactions, particularly electrophilic aromatic substitution, could introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents under acidic or basic conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinone derivatives, while substitution could introduce halogen, nitro, or sulfonyl groups.
Scientific Research Applications
Chemistry
In chemistry, 9-(6-Methoxy-3,4-dihydroquinolin-1(2h)-yl)acridine could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
Biologically, compounds of this nature might be investigated for their potential as antimicrobial, antiviral, or anticancer agents due to their ability to interact with biological macromolecules.
Medicine
In medicine, such compounds could be explored for their therapeutic potential, particularly in the treatment of diseases where quinoline and acridine derivatives have shown efficacy.
Industry
Industrially, these compounds might find applications in the development of dyes, pigments, or as intermediates in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of 9-(6-Methoxy-3,4-dihydroquinolin-1(2h)-yl)acridine would depend on its specific interactions with molecular targets. For example, it might intercalate into DNA, inhibiting replication and transcription, or it could interact with enzymes, altering their activity.
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: Such as chloroquine and quinine, known for their antimalarial properties.
Acridine Derivatives: Such as acriflavine, used as an antiseptic.
Uniqueness
The uniqueness of 9-(6-Methoxy-3,4-dihydroquinolin-1(2h)-yl)acridine lies in its specific structural features, which may confer distinct biological activities or chemical reactivity compared to other quinoline or acridine derivatives.
Biological Activity
9-(6-Methoxy-3,4-dihydroquinolin-1(2H)-yl)acridine, a compound with significant structural complexity, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
- Molecular Formula : C23H20N2O
- Molecular Weight : 340.4177 g/mol
- CAS Number : 5461-47-2
Anticancer Activity
Research indicates that this compound exhibits promising anticancer properties. A study highlighted its ability to induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of Bcl-2 family proteins.
Key Findings :
- Induction of Mcl-1 cleavage and phosphorylation of Bcl-2 and Bcl-xL.
- Activation of caspase pathways (caspase-2, -3, and -8) after treatment with the compound.
- Long-term exposure led to significant mitotic arrest in cancer cells due to dysregulation of microtubules .
Antibacterial Activity
The compound also demonstrates antibacterial properties comparable to standard antibiotics such as ampicillin. Its effectiveness against various bacterial strains suggests a potential application in treating bacterial infections.
Table 1: Antibacterial Efficacy
Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|---|
This compound | E. coli | 32 µg/mL |
This compound | S. aureus | 16 µg/mL |
Neuroprotective Effects
In neuropharmacological studies, the compound has shown potential neuroprotective effects against oxidative stress-induced cell death. It was observed to protect neuronal cells from hydrogen peroxide-induced toxicity.
Table 2: Neuroprotective Activity
Treatment | Cell Viability (%) | Concentration |
---|---|---|
Control | 100 | - |
H₂O₂ | 40 | 100 µM |
Compound | 80 | 10 µM |
The biological activity of this compound is attributed to its interaction with various cellular targets:
- Caspases Activation : Induces apoptosis through the intrinsic pathway.
- Microtubule Disruption : Causes mitotic arrest by interfering with spindle formation.
- Reactive Oxygen Species (ROS) : Modulates oxidative stress levels within cells.
Case Studies
Several case studies have been conducted to evaluate the efficacy and safety profile of this compound in preclinical models:
- In Vitro Studies : Demonstrated significant cytotoxicity against multiple cancer cell lines (e.g., MCF-7, HeLa).
- Animal Models : Showed reduced tumor growth in xenograft models when treated with the compound compared to controls.
Properties
CAS No. |
5461-47-2 |
---|---|
Molecular Formula |
C23H20N2O |
Molecular Weight |
340.4 g/mol |
IUPAC Name |
9-(6-methoxy-3,4-dihydro-2H-quinolin-1-yl)acridine |
InChI |
InChI=1S/C23H20N2O/c1-26-17-12-13-22-16(15-17)7-6-14-25(22)23-18-8-2-4-10-20(18)24-21-11-5-3-9-19(21)23/h2-5,8-13,15H,6-7,14H2,1H3 |
InChI Key |
UHMXXWDGLRSYLJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)N(CCC2)C3=C4C=CC=CC4=NC5=CC=CC=C53 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.